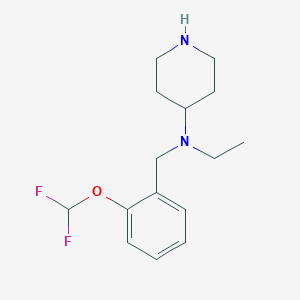
N-(2-(Difluoromethoxy)benzyl)-N-ethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Difluoromethoxy)benzyl)-N-ethylpiperidin-4-amine is a synthetic organic compound. Its chemical formula is C₁₁H₁₃F₂NO₃ . Let’s break down its structure:
N-(2-(Difluoromethoxy)benzyl): This part consists of a benzyl group (C₆H₅CH₂-) attached to a difluoromethoxy (CF₂OCH₃) moiety.
N-ethylpiperidin-4-amine: The piperidin-4-amine core contains a piperidine ring (a six-membered nitrogen-containing ring) with an ethyl group (C₂H₅) attached.
Preparation Methods
Synthetic Routes:
Nucleophilic Substitution:
Industrial Production:
- Information on large-scale industrial production methods for this specific compound is limited. it’s likely that similar synthetic routes are employed.
Chemical Reactions Analysis
N-(2-(Difluoromethoxy)benzyl)-N-ethylpiperidin-4-amine can undergo various reactions:
-
Reductive Amination
- Reacting the compound with an amine (e.g., ammonia or an amine derivative) and a reducing agent (e.g., NaBH₃CN) leads to reductive amination.
- Major product: this compound.
-
Free Radical Bromination
- The benzylic position can undergo bromination using N-bromosuccinimide (NBS) as the bromine source.
- Major product: N-(2-(Difluoromethoxy)benzyl)-N-ethylsuccinimide.
Scientific Research Applications
-
Medicinal Chemistry
- Potential use as a scaffold for designing novel drugs targeting specific receptors.
- Exploration of its pharmacological properties and potential therapeutic applications.
-
Chemical Biology
- Investigation of its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., receptors, enzymes) and modulating cellular processes.
- Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds:
Remember that research on this compound is ongoing, and its applications may evolve as more data becomes available.
Properties
Molecular Formula |
C15H22F2N2O |
|---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]methyl]-N-ethylpiperidin-4-amine |
InChI |
InChI=1S/C15H22F2N2O/c1-2-19(13-7-9-18-10-8-13)11-12-5-3-4-6-14(12)20-15(16)17/h3-6,13,15,18H,2,7-11H2,1H3 |
InChI Key |
JUFDHAWKUSEAOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1OC(F)F)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



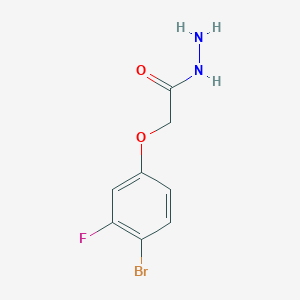
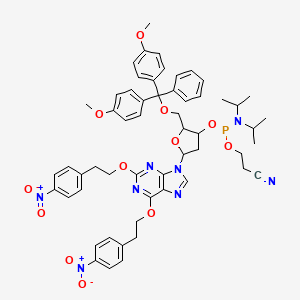
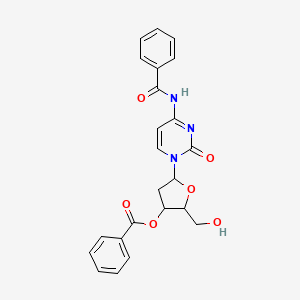
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B12075224.png)

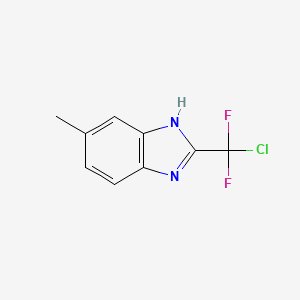
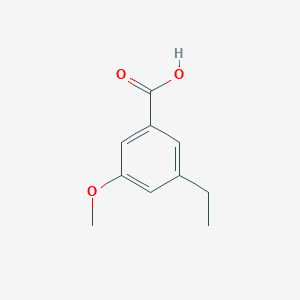
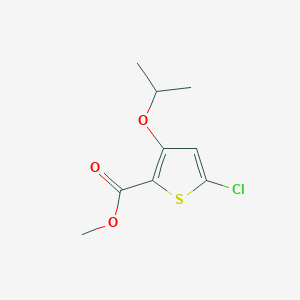
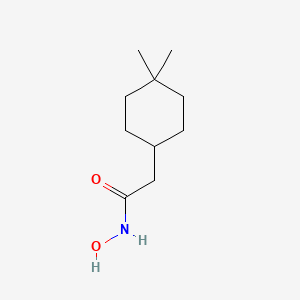
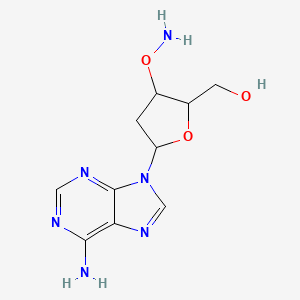
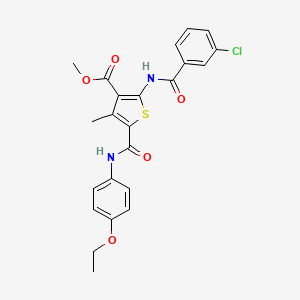
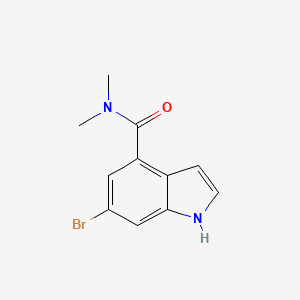
![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)
